molecular formula C12H12Cl3NO3S B2831681 (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(isopropylsulfonyl)-2-propenamide CAS No. 861211-87-2

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(isopropylsulfonyl)-2-propenamide

Cat. No. B2831681
CAS RN: 861211-87-2
M. Wt: 356.64
InChI Key: XSNIWFUENKJVSJ-KHPPLWFESA-N
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Description

This compound is an organic molecule with multiple functional groups. It contains a propenamide group, which is a common feature in many bioactive compounds. It also has chloro groups and a sulfonyl group, which can contribute to its reactivity and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propenamide group suggests that this compound could exist in different geometric isomers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, while the chloro groups might be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could affect its solubility, while the chloro groups could influence its reactivity .

Scientific Research Applications

Molecular Structure and Photochemistry

The molecular structures and photochemical behavior of compounds similar to (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(isopropylsulfonyl)-2-propenamide, such as (E)- and (Z)-N-methyl-3-(2-pyridyl)-propenamide, have been studied in solid state and in solution. These studies reveal how molecular conformation, influenced by the phase or solvent, can impact photochemical properties and lead to different behaviors in various environments (Lewis & Yoon, 1994).

Environmental Transformation of Pharmaceuticals

Research on chlorinated pharmaceuticals has shown how compounds can undergo transformation during chlorination processes used in water treatment. This is particularly relevant for compounds with similar structures to this compound, illustrating the potential environmental fate and transformation pathways of these compounds (Rodil et al., 2012).

Genotoxicity of Chlorophenols

Studies on chlorophenols, which share structural similarities with this compound, have explored their genotoxic effects. These compounds, common in industrial settings, can induce DNA damage and are linked to various health risks, emphasizing the importance of understanding the biological interactions of such compounds (DeMarini et al., 1990).

Advanced Oxidation Processes

The advanced oxidation of pharmaceuticals, including those structurally related to this compound, has been a focus of research. Techniques like ozonation and H2O2/UV have been explored for degrading such compounds in water, shedding light on the potential removal methods for these substances from the environment (Vogna et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. Further studies could also focus on improving its safety profile and environmental sustainability .

properties

IUPAC Name

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-propan-2-ylsulfonylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO3S/c1-7(2)20(18,19)11(15)10(14)12(17)16-9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,16,17)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNIWFUENKJVSJ-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C(=C(C(=O)NC1=CC=CC=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)/C(=C(/C(=O)NC1=CC=CC=C1Cl)\Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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